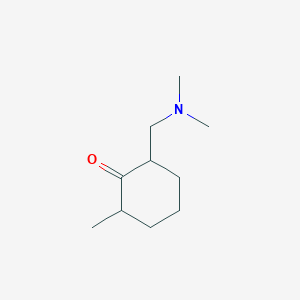

2-((Dimethylamino)methyl)-6-methylcyclohexanone

Description

2-((Dimethylamino)methyl)-6-methylcyclohexanone is a Mannich base synthesized via the reaction of 2-methylcyclohexanone with dimethylamine and formaldehyde. The compound features a cyclohexanone backbone substituted with a dimethylamino group at the 2-position and a methyl group at the 6-position. Its structure (C₁₀H₁₉NO) confers moderate polarity due to the carbonyl and dimethylamino groups, making it soluble in organic solvents like dichloromethane and ethanol .

Key properties include:

- Molecular Formula: C₁₀H₁₉NO

- Boiling Point: ~250–260°C (estimated based on analogous compounds)

- Reactivity: The dimethylamino group enhances basicity, enabling participation in nucleophilic substitutions and condensation reactions.

This compound is primarily used in organic synthesis as an intermediate for pharmaceuticals and agrochemicals. Its role in the Mannich reaction highlights its utility in forming α,β-unsaturated ketones via methylation and elimination .

Properties

Molecular Formula |

C10H19NO |

|---|---|

Molecular Weight |

169.26 g/mol |

IUPAC Name |

2-[(dimethylamino)methyl]-6-methylcyclohexan-1-one |

InChI |

InChI=1S/C10H19NO/c1-8-5-4-6-9(10(8)12)7-11(2)3/h8-9H,4-7H2,1-3H3 |

InChI Key |

ZDAVLYNMOVBPQN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1=O)CN(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-((Dimethylamino)methyl)-6-methylcyclohexanone

Mannich Reaction: The Primary Synthetic Route

The most common and well-established method for synthesizing this compound is the Mannich reaction , which involves the condensation of a ketone (in this case, 6-methylcyclohexanone) with formaldehyde and dimethylamine hydrochloride.

Reaction Scheme

- Reactants : 6-methylcyclohexanone, formaldehyde (usually paraformaldehyde), and dimethylamine hydrochloride.

- Catalyst/Solvent : Glacial acetic acid or ethanol with catalytic amounts of hydrochloric acid.

- Conditions : Heating under reflux at approximately 95°C for 2–4 hours.

- Workup : After reaction completion, the Mannich base hydrochloride salt is isolated by vacuum distillation or crystallization. The free base is extracted with an organic solvent (e.g., toluene) after basification with sodium hydroxide.

Reaction Parameters and Yields

| Parameter | Typical Range/Value | Effect on Yield and Purity |

|---|---|---|

| Temperature | 80–95°C | Higher temperature increases rate but may cause side reactions |

| Reaction Time | 2–4 hours | Sufficient for complete conversion |

| Solvent | Glacial acetic acid, ethanol | Solvent polarity affects solubility and reaction rate |

| Stoichiometry | Slight excess of dimethylamine | Ensures complete conversion of ketone |

| Yield | Up to 75% | Optimized by controlling temperature and stoichiometry |

This method yields the hydrochloride salt of this compound with high purity, which can be converted to the free base as needed.

Grignard Reaction for Derivative Formation

Although the Mannich reaction is the primary method for synthesizing this compound, the compound also serves as a key intermediate in Grignard reactions to produce substituted cyclohexanol derivatives.

Reaction Overview

- Reactants : this compound and an aryl Grignard reagent (e.g., 3-bromoanisole-derived Grignard reagent).

- Catalysts/Additives : Lithium chloride and α,ω-dialkoxyalkanes to enhance stereoselectivity.

- Solvent : Tetrahydrofuran (THF) or dimethoxyethane.

- Conditions : Dropwise addition of the ketone to the Grignard reagent at temperatures below 30°C, followed by quenching with ammonium chloride solution.

Reaction Details and Outcomes

| Step | Description |

|---|---|

| Grignard reagent preparation | Magnesium filings reacted with 3-bromoanisole in THF at 55–120°C |

| Addition of ketone | This compound added dropwise over 2 hours, temperature <30°C |

| Quenching | Reaction mixture slowly added to cooled ammonium chloride solution |

| Extraction | Multiple THF extractions of aqueous phase, drying with magnesium sulfate |

| Yield | Approximately 68% of theoretical yield (HPLC) |

| Isomer Ratio | Trans/cis ratio ~83–92% favoring trans isomer |

This process yields 2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)-6-methylcyclohexanol derivatives with high stereoselectivity and purity.

Salt Formation and Purification

The hydrochloride and hydrobromide salts of this compound are commonly prepared to facilitate purification and isolation.

Salt Formation Process

- The free base is reacted with dry hydrogen chloride or hydrobromic acid in an organic solvent (e.g., ether).

- The resulting salt precipitates selectively, allowing separation of isomers.

- Recrystallization from solvents such as dioxane/water further purifies the desired isomer.

Purity and Yield

| Salt Type | Purity (%) | Notes |

|---|---|---|

| Hydrochloride | >99% | High purity achieved by selective precipitation and recrystallization |

| Hydrobromide | ~95% | Used for selective precipitation of specific isomers |

This method is effective for obtaining enantiomerically enriched salts suitable for further synthetic applications.

Analytical Characterization Relevant to Preparation

Accurate characterization of this compound is essential to confirm successful synthesis and purity.

| Technique | Key Features and Data |

|---|---|

| Nuclear Magnetic Resonance (NMR) | 1H NMR: Singlet at δ ~2.2–2.5 ppm for dimethylamino group; 13C NMR: Carbonyl carbon at ~210 ppm |

| Infrared Spectroscopy (IR) | C=O stretching at ~1715 cm⁻¹; C-N stretching at ~1250 cm⁻¹ |

| Mass Spectrometry (MS) | Molecular ion peak at m/z corresponding to C10H19NO (molecular weight ~169 g/mol) |

| High-Performance Liquid Chromatography (HPLC) | Quantification after derivatization with 2,4-dinitrophenylhydrazine (2,4-DNPH); detection limit ~0.5 ppm |

These methods ensure the compound’s identity and purity, critical for process optimization and quality control.

Summary Table of Preparation Methods

| Method | Reactants & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Mannich Reaction | 6-methylcyclohexanone + formaldehyde + dimethylamine HCl; reflux 95°C, 2–4 h | Up to 75 | Primary synthesis route; produces hydrochloride salt |

| Grignard Reaction | This compound + aryl Grignard reagent; THF, LiCl, <30°C | ~68 | Used for further derivative synthesis; high stereoselectivity |

| Salt Formation | Free base + HCl or HBr in ether; recrystallization | >95 | Purification step; isolates isomers |

Chemical Reactions Analysis

Types of Reactions

2-((Dimethylamino)methyl)-6-methylcyclohexanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

DMAC serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, such as oxidation and reduction, making it valuable in synthetic chemistry .

Biology

In biological research, DMAC acts as a building block for developing biologically active molecules. Its ability to interact with enzymes and receptors facilitates studies on metabolic pathways and cellular responses .

Medicine

DMAC is a precursor in the synthesis of pharmaceuticals, particularly analgesics and anesthetics. It has been investigated for its potential analgesic properties, showing efficacy in reducing pain responses in animal models .

Case Study: Analgesic Properties

Research demonstrated that DMAC reduced pain responses in animal models in a dose-dependent manner, comparable to standard analgesics. This suggests its potential use in pain management therapies .

Antimicrobial Activity

DMAC derivatives have shown promising antimicrobial activity against various pathogens. For example:

- Target Organism: Staphylococcus aureus

- Minimum Inhibitory Concentration (MIC): Ranges from 2 to 64 μg/mL.

Data Table: Biological Activities of DMAC

Toxicological Profile

Preliminary studies indicate that DMAC exhibits low toxicity at therapeutic doses; however, further investigations are necessary to fully understand its safety profile and potential side effects .

Mechanism of Action

The mechanism of action of 2-((Dimethylamino)methyl)-6-methylcyclohexanone involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity. The cyclohexanone ring provides a stable framework that can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-((Dimethylamino)methyl)-6-methylcyclohexanone with analogous cyclohexanone derivatives:

Key Comparative Insights

Substituent Effects on Reactivity: The dimethylamino group in the target compound enhances basicity compared to unsubstituted 2-methylcyclohexanone, facilitating acid-catalyzed reactions like condensations . Bulky groups (e.g., 2-chlorophenyl in ’s compound) reduce conformational flexibility but may improve binding specificity in drug design .

In 2,2,6-trimethylcyclohexanone, additional methyl groups increase hydrophobicity, making it less suitable for aqueous-phase reactions compared to the dimethylamino-substituted analog .

The hydroxymethylene derivative () exhibits polarity suitable for coordination chemistry, unlike the dimethylamino variant’s focus on organic synthesis .

Biological Activity

2-((Dimethylamino)methyl)-6-methylcyclohexanone, with the molecular formula C₉H₁₇NO and a molecular weight of 155.2374 g/mol, is an organic compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. This compound is synthesized primarily through the Mannich reaction, involving cyclohexanone, formaldehyde, and dimethylamine hydrochloride, which leads to various derivatives with significant pharmacological properties.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the dimethylamino group enhances its ability to form hydrogen bonds and engage in electrostatic interactions, which can influence its binding affinity and overall biological efficacy.

Pharmacological Applications

Research indicates that this compound serves as a precursor for several biologically active molecules, particularly in the development of analgesics and anesthetics. Its structural features allow it to be used in synthesizing compounds aimed at pain management, including those targeting acute, chronic, and neuropathic pain .

Table 1: Summary of Pharmacological Activities

| Activity Type | Description | References |

|---|---|---|

| Analgesic | Effective in pain therapy | |

| Anesthetic | Utilized in the synthesis of anesthetic agents | |

| Anticancer | Potential applications in cancer therapies |

Case Studies

- Analgesic Efficacy : A study on O-substituted 6-methyl-tramadol derivatives demonstrated that compounds derived from this compound exhibited pronounced analgesic effects. These derivatives were shown to be effective against both acute and chronic pain conditions .

- Synthesis of Novel Compounds : In a research article focusing on dispirooxindole-cyclohexanone derivatives, this compound was utilized as a starting material to synthesize new compounds with enhanced biological activities. The study highlighted the versatility of this compound in producing diverse pharmacologically active substances .

- Anticancer Activity : Research into nanocomposites incorporating cyclohexanone derivatives has indicated potential anticancer properties. The formulations showed significant cytotoxicity against human liver cancer cells (HepG2), suggesting that derivatives of this compound could play a role in cancer treatment strategies .

Chemical Reactions and Synthesis

The compound undergoes various chemical transformations that enhance its utility in synthetic organic chemistry:

- Oxidation : Can be oxidized to yield corresponding ketones or carboxylic acids.

- Reduction : Capable of being reduced to form alcohols or amines.

- Substitution Reactions : The dimethylamino group can be substituted under specific conditions, allowing for the introduction of diverse functional groups.

Feasible Synthetic Routes

The synthesis typically involves careful control over reaction conditions to optimize yield and purity. For instance, maintaining low water content during Grignard reactions is crucial to prevent side reactions that could diminish product yield.

Q & A

Basic Research Question

- NMR Spectroscopy : H and C NMR identify characteristic signals (e.g., dimethylamino protons at δ 2.2–2.4 ppm, cyclohexanone carbonyl at ~210 ppm).

- FTIR : Confirm carbonyl stretch (~1710 cm) and C-N vibrations (1250–1350 cm).

- XRD : For crystalline samples, single-crystal X-ray diffraction resolves stereochemistry and confirms the Mannich base configuration .

What advanced mechanistic insights explain the reactivity of this compound in elimination reactions?

Advanced Research Question

The Mannich base undergoes quaternization with methyl iodide to form a quaternary ammonium salt, which facilitates β-elimination under basic conditions (e.g., KCO/ethanol) to yield α,β-unsaturated 2-methyl-6-methylidenecyclohexanone. Computational studies (DFT) can model transition states to rationalize regioselectivity and reaction kinetics .

How should researchers address unexpected by-products during synthesis, such as minor cyclohexene derivatives?

Advanced Research Question

Minor products (e.g., cyclohexene derivatives) may arise from premature elimination. Recrystallization in ethanol or preparative HPLC (C18 column, acetonitrile/water) isolates the target compound. LC-MS or GC-MS identifies impurities, while kinetic studies optimize reaction time to minimize side reactions .

Are there computational or quantum mechanical approaches to predict the compound’s stability or reactivity?

Advanced Research Question

Density Functional Theory (DFT) calculates thermodynamic stability (e.g., Gibbs free energy of intermediates) and predicts reaction pathways. Molecular dynamics simulations assess solvent effects, while QSAR models correlate structural features (e.g., dimethylamino group) with reactivity in nucleophilic substitutions .

How can contradictory literature data on reaction yields or product distributions be resolved?

Advanced Research Question

Discrepancies often arise from variations in catalyst loading, solvent polarity, or temperature. Validate protocols via:

- Design of Experiments (DoE) to statistically optimize parameters.

- In-situ monitoring (e.g., Raman spectroscopy) to track reaction progression.

- Cross-referencing with crystallographic data (e.g., CCDC entries) to confirm structural assignments .

Does this compound exhibit stereochemical complexity, and how can enantiomers be resolved?

Advanced Research Question

The cyclohexanone ring may adopt chair conformations with axial/equatorial substituents. For chiral derivatives (e.g., hydroxylated analogs), chiral HPLC (Chiralpak AD-H column) or enzymatic resolution (lipase-mediated kinetic separation) isolates enantiomers. NOESY NMR distinguishes diastereomeric interactions .

What factors influence the compound’s stability during long-term storage?

Basic Research Question

- Light Sensitivity : Store in amber vials under inert gas (N/Ar) to prevent photooxidation.

- Moisture Control : Use molecular sieves in anhydrous solvents (e.g., dried DCM).

- Thermal Stability : TGA/DSC analysis determines decomposition thresholds (typically >150°C) .

How can the compound’s biological activity be evaluated in enzyme inhibition studies?

Advanced Research Question

- Kinetic Assays : Monitor enzyme activity (e.g., acetylcholinesterase) via UV-Vis spectroscopy (Ellman’s method).

- Molecular Docking : AutoDock Vina predicts binding affinities to active sites.

- Metabolic Profiling : LC-HRMS identifies metabolites in hepatic microsomal incubations .

What analytical challenges arise in quantifying trace impurities in this compound?

Advanced Research Question

Low-level impurities (e.g., residual formaldehyde) require GC-ECD (electron capture detection) or HPLC-UV with derivatization (e.g., 2,4-dinitrophenylhydrazine). Method validation per ICH guidelines ensures sensitivity (LOQ < 0.1%) and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.